
(,5Z)-2,6-Dimethylocta-3,5-dien-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-2,6-Dimethylocta-3,5-dien-2-ol, also known as geranylacetone, is a natural organic compound that belongs to the family of terpenoids. It is widely used in the fragrance and food industries due to its pleasant aroma and flavor. In recent years, geranylacetone has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne is not fully understood, but it is believed to involve multiple pathways. Geranylacetone has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects against oxidative stress-induced damage. Moreover, (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne has been found to inhibit the NF-κB pathway, which plays a crucial role in the production of pro-inflammatory cytokines and enzymes. Additionally, (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne has been reported to modulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation.
Biochemische Und Physiologische Effekte
Geranylacetone has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and reduce the levels of reactive oxygen species (ROS) and lipid peroxidation. Moreover, (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne has been reported to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne has been found to induce apoptosis and inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Geranylacetone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Moreover, it has been found to have low toxicity and is well-tolerated by animals and humans. However, there are also some limitations to using (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose, route of administration, and experimental conditions. Furthermore, more studies are needed to investigate its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Moreover, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, the development of novel formulations and delivery systems may enhance its therapeutic efficacy and reduce its toxicity. Additionally, the investigation of its pharmacokinetics and pharmacodynamics may provide valuable insights into its clinical application.
Synthesemethoden
Geranylacetone can be synthesized through several methods, including the condensation of geranyl chloride with acetone, the reaction of geranyl acetate with sodium hydroxide, and the pyrolysis of geranyl acetate. The most commonly used method is the condensation of geranyl chloride with acetone, which yields (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
Geranylacetone has been found to possess various biological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects. Several studies have shown that (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Moreover, (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne has been reported to have a protective effect against oxidative stress-induced damage by scavenging free radicals and enhancing antioxidant enzyme activity. In addition, (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne has been found to inhibit the proliferation and induce apoptosis of cancer cells. Furthermore, (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne has been shown to have a neuroprotective effect by reducing neuronal damage and improving cognitive function.
Eigenschaften
CAS-Nummer |
18675-16-6 |
|---|---|
Produktname |
(,5Z)-2,6-Dimethylocta-3,5-dien-2-ol |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(5Z)-2,6-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7- |
InChI-Schlüssel |
BOGURUDKGWMRHN-FFELTBSMSA-N |
Isomerische SMILES |
CC/C(=C\C=C\C(C)(C)O)/C |
SMILES |
CCC(=CC=CC(C)(C)O)C |
Kanonische SMILES |
CCC(=CC=CC(C)(C)O)C |
Andere CAS-Nummern |
18675-16-6 18675-17-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)
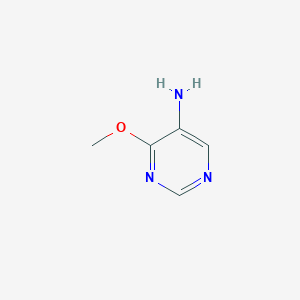
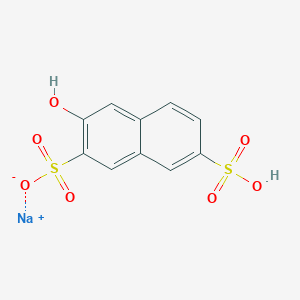
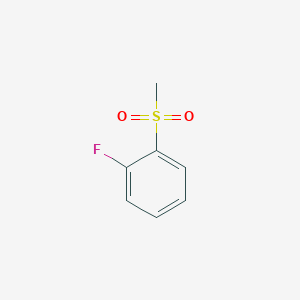
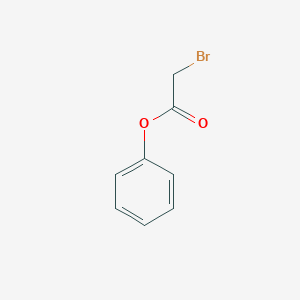
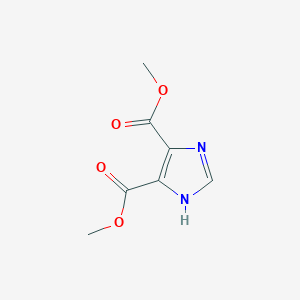
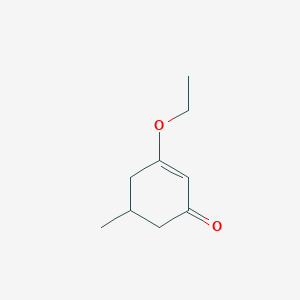
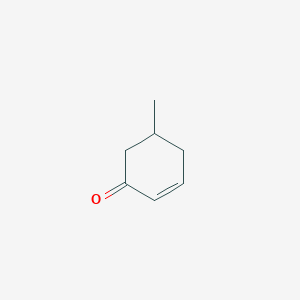
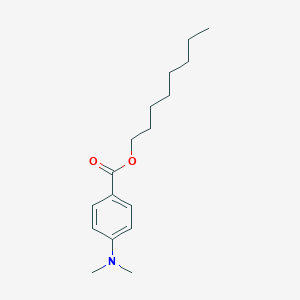
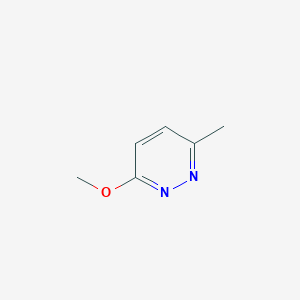
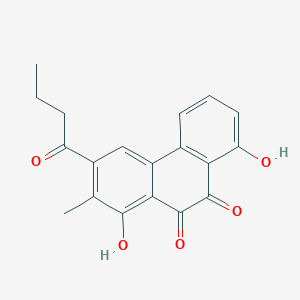
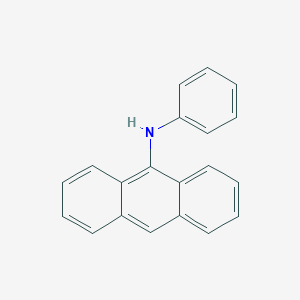
![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)